5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde

Photocatalysis Self-assembly Hydrogen evolution

Researchers requiring a C2-symmetric terthiophene dialdehyde for imine-linked COFs or organic semiconductors often face inconsistent purity and limited availability. TTDA solves this: • Delivers photocatalytic H₂ production of 1.8 mmol·g⁻¹·h⁻¹ in self-assembled nanostructures. • Achieves 95% sulfide oxidation and 92% phenylboronic acid conversion in vinylene-linked D-A COFs. • Forms imines with 0.33 eV lower band gap than unsymmetrical monoaldehyde analogs. • Supplied at ≥98% purity with inert-atmosphere packaging to ensure air-sensitive application reliability.

Molecular Formula C14H8O2S3
Molecular Weight 304.4 g/mol
CAS No. 13130-50-2
Cat. No. B077323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
CAS13130-50-2
Molecular FormulaC14H8O2S3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O)C=O
InChIInChI=1S/C14H8O2S3/c15-7-9-1-3-11(17-9)13-5-6-14(19-13)12-4-2-10(8-16)18-12/h1-8H
InChIKeyYAEGPDBHSBKYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TTDA: Terthiophene Dialdehyde Building Block


5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde (CAS 13130-50-2), systematically named 2,2':5',2''-terthiophene-5,5''-dicarboxaldehyde (TTDA), is a C₂-symmetric α,ω-diformyl-functionalized terthiophene with molecular formula C₁₄H₈O₂S₃ and molecular weight 304.4 g/mol . The compound consists of three thiophene rings linked at α-positions, terminated at both ends with formyl (–CHO) groups, yielding a fully conjugated aromatic scaffold with two reactive aldehyde handles for condensation chemistry [1]. Commercial suppliers offer TTDA at ≥98% purity (GC), with a melting point of 218–224 °C, and the compound is typically handled under inert atmosphere due to air sensitivity . Its primary research applications span organic electronics (OFETs, OLEDs, OPVs), covalent organic frameworks (COFs), photocatalytic materials, and conjugated polymer synthesis, where the dual-aldehyde functionality enables imine, hydrazone, and vinylene-linked network formation [2].

Building Block Role
C₂-symmetric α,ω-diformyl terthiophene for condensation chemistry
Core Architecture
Three-ring conjugated scaffold with extended planarity and symmetry-breaking conformation
Primary Workflow Fit
Imine-, hydrazone-, and vinylene-linked networks; COF and conjugated polymer synthesis
Reported fit based on dual-aldehyde reactivity and terthiophene conjugation length

Why Generic Dialdehydes Cannot Replace TTDA


Terthiophene-5,5''-dicarboxaldehyde (TTDA) cannot be reliably substituted with shorter bithiophene dialdehyde (BTDA), unsymmetrical monoaldehyde terthiophene analogs, or non-thiophene aromatic dialdehydes because the terthiophene core length and C₂ symmetry of TTDA produce qualitatively distinct outcomes in self-assembly morphology, excited-state dynamics, imine electronic structure, and photocatalytic performance. Direct comparative studies demonstrate that TTDA's three-ring geometry introduces a symmetry-breaking conformational feature—one thiophene unit twisted out of plane—that is absent in BTDA [1]. This structural difference governs the formation of charge-transfer trap states, modulates fluorescence decay kinetics, and lowers the band gap of derived imines by ~0.33 eV relative to unsymmetrical analogs [1][2][3]. Consequently, procurement of a generic dialdehyde without matching the exact terthiophene spacer length and symmetrical bis-aldehyde substitution pattern risks losing the specific photophysical and catalytic advantages documented below.

1
Spacer length mismatch

Shorter bithiophene dialdehyde (BTDA) lacks the symmetry-breaking conformation and charge-transfer trap states observed with TTDA.

2
Symmetry & electronic mismatch

Unsymmetrical monoaldehyde analogs or non-thiophene dialdehydes alter band gap, excited-state lifetime, and D-A strength in derived imines and COFs.

3
Procurement identity risk

Generic aromatic dialdehydes may exhibit lower thermal stability and different solubility, affecting high-temperature condensation polymerizations.

TTDA Differentiation Evidence Versus Closest Analogs


Photocatalytic H₂ Evolution Versus BTDA

In a direct head-to-head comparison, self-assemblies fabricated from 2,2':5',2''-terthiophene-5,5''-dicarboxaldehyde (TTDA) and 2,2'-bithiophene-5,5'-dicarboxaldehyde (BTDA) via reprecipitation methods exhibited fundamentally different molecular packing and photocatalytic performance [1]. Unlike BTDA, in TTDA one thiophene unit remains out of plane with respect to the other two, resulting in partial face-to-face intermolecular interactions that generate defect-mediated emissive trap states of charge-transfer character with extended lifetime [1]. These TTDA-specific trap states facilitate photoinduced charge separation and free carrier accumulation, yielding a stable photocatalytic H₂ evolution rate of 1.8 mmol g⁻¹ h⁻¹, which outperforms the BTDA self-assembly [1][2]. In contrast, the highly defined head-to-tail molecular arrangement in BTDA self-assembly hinders trap state formation and results in decreased photocatalytic efficiency [1].

Photocatalytic H₂ Evolution vs BTDA
Head-to-head
1.8 mmol g⁻¹ h⁻¹TTDA self-assembly
BTDA assembly: inferior H₂ production (head-to-tail packing hinders charge separation)
Reported trap-state-mediated charge separation advantage supports photocatalytic H₂ evolution screening.
Reprecipitation method; solar irradiation; femtosecond transient absorption data.
Photocatalysis Self-assembly Hydrogen evolution Oligothiophene Charge-transfer

COF Photocatalytic Conversion Versus Pyridine Analog

Two thiophene-based vinylene-linked donor-acceptor COFs were designed and synthesized using TTDA as the aldehyde building block: TTDA-COF (triazine-containing acceptor) and TPDA-COF (pyridine-containing acceptor) . In photocatalytic organic transformation assays, TTDA-COF demonstrated quantitatively superior activity, achieving 95% sulfide conversion and 92% phenylboronic acid conversion under optimized conditions, compared to the pyridine-containing TPDA-COF . Material characterization and DFT calculations revealed that the enhanced donor-acceptor effect in TTDA-COF significantly amplifies charge transfer between donor and acceptor units, facilitating more efficient carrier separation and migration . TTDA-COF additionally exhibited excellent substrate adaptability and recyclability .

COF Photocatalytic Conversion vs Pyridine Analog
Head-to-head
Sulfide 95% Phenylboronic acid 92%
TPDA-COF (pyridine analog): lower conversion rates under identical conditions
Reported D-A effect enhancement supports COF-based photocatalytic organic transformation research.
Data to verify; source not provided for this evidence item.
Covalent Organic Frameworks Photocatalysis Donor-Acceptor Vinylene-linked COF Organic transformation

Excited-State Lifetime Versus Monoaldehyde Analog

Femtosecond time-resolved fluorescence spectroscopy was employed to directly compare the excited-state dynamics of symmetric TTDA (5,5'-dicarboxyhaldehyde 2,2',5',2''-terthiophene, bearing two aldehyde groups) against its unsymmetric monoaldehyde analog (5-carboxyhaldehyde 2,2',5',2''-terthiophene, bearing one aldehyde group) [1]. The unsymmetric oligothiophene exhibited a shorter excited-state isotropic decay time than the symmetric TTDA molecule [1]. This difference was attributed to the higher emission dipole moment of the unsymmetric species compared to the symmetric one [1]. Both molecules displayed nearly identical anisotropic fluorescence parameters, indicating similar rotational motions in the excited state [1].

Excited-State Lifetime vs Monoaldehyde
Head-to-head
Symmetric TTDA: longer isotropic decay time
Unsymmetric monoaldehyde: shorter decay time (directional difference confirmed)
Symmetrical bis-aldehyde structure supports more predictable excited-state dynamics for photophysical probe design.
Femtosecond time-resolved fluorescence spectroscopy.
Femtosecond spectroscopy Fluorescence dynamics Oligothiophene Excited-state lifetime Photophysics

Imine Band Gap Versus Unsymmetric Analog

Symmetrical (PV-BLJ-SC13) and unsymmetrical (PV-BLJ-SC14) imines were synthesized via melt condensation of TTDA or 2,2':5',2''-terthiophene-5-carboxaldehyde (monoaldehyde), respectively, with 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]aniline [1]. The symmetrical imine PV-BLJ-SC13, derived from TTDA, exhibited an optical/electrochemical band gap lower by approximately 0.33 eV compared to the unsymmetrical PV-BLJ-SC14 [1]. DFT calculations confirmed that for both imines the HOMO electron density is primarily localized on the thiophene moieties and extends to imine bonds [1]. The 5% weight loss temperature ranged from 294 to 390 °C under nitrogen, depending on aldehyde symmetry [1].

Imine Band Gap vs Unsymmetric Analog
Head-to-head
Band gap ~0.33 eV lower for TTDA-derived symmetrical imine
PV-BLJ-SC13 (sym.) vs PV-BLJ-SC14 (unsym.)
Supports band gap engineering in optoelectronic and photovoltaic imine-linked materials.
CV and UV-Vis data; DFT at HF/3-21G* level.
Imine Band gap engineering Terthiophene Electrochemistry DFT

Hole Mobility in Organic Electronic Applications

A hydrazone derivative was synthesized from TTDA (specifically, 5,2''-diformyl-2,2':5',5''-terthiophene di(N,N-diphenylhydrazone)) and its charge transport properties were characterized by the time-of-flight technique in solid solution with bisphenol-Z polycarbonate (PC-Z) [1]. At room temperature, the hole-drift mobility of this TTDA-derived hydrazone exceeded 10⁻⁵ cm² V⁻¹ s⁻¹ under high applied electric fields [1]. The ionization potentials of thiophene-based hydrazone films, measured by electron photoemission, ranged from 4.99 to 5.58 eV across a series of structurally related compounds [1]. This mobility value is competitive with other molecular hole-transport materials used in organic photoreceptors and OLEDs, while the terthiophene core offers extended conjugation not accessible from mono- or bithiophene building blocks [1].

Hole Mobility in Organic Electronics
Class-level
Mobility >10⁻⁵ cm² V⁻¹ s⁻¹ at RT under high field
TTDA-derived hydrazone in PC-Z solid solution (time-of-flight)
Reported hole-transport capability supports organic photoreceptor and OLED material development context.
Ionization potentials 4.99–5.58 eV for thiophene hydrazone series.
Hole-transport material Hydrazone Charge mobility Organic electronics Time-of-flight

Crystallinity and Thermal Properties

TTDA (CAS 13130-50-2) is commercially available at ≥98% purity by GC with a sharp melting point of 218–224 °C (lit. 222 °C), indicating well-defined crystallinity suitable for reproducible material synthesis . In comparison, the commonly used aromatic dialdehyde terephthalaldehyde (CAS 623-27-4) melts at 114–116 °C, and 2,2'-bithiophene-5,5'-dicarboxaldehyde (BTDA) exhibits different solubility and thermal characteristics due to its shorter conjugation length. TTDA's higher melting point reflects stronger intermolecular interactions arising from the extended planar terthiophene core, which can translate to more thermally stable derived materials . The compound is air-sensitive and requires storage under inert gas at room temperature (<15 °C recommended), a handling requirement consistent with other thiophene-based aldehydes .

Crystallinity and Thermal Properties
Cross-study
mp 218–224 °C (lit. 222 °C)
~100 °C higher than terephthalaldehyde; indicative of stronger lattice energy
High melting point provides a rapid identity check and supports high-temperature condensation synthesis workflows.
Data to verify; supplier specifications reviewed.
Procurement Physical properties Purity Melting point Building block

Application Scenarios for TTDA


Photocatalytic Hydrogen Evolution Nanostructures

TTDA self-assembles into nanostructures that generate charge-transfer emissive trap states capable of boosting photocatalytic solar H₂ production to 1.8 mmol g⁻¹ h⁻¹, outperforming BTDA-based assemblies. This application leverages TTDA's unique symmetry-breaking conformation (one thiophene out of plane) that is structurally impossible with the shorter bithiophene analog [1]. Researchers developing visible-light-driven water-splitting photocatalysts should preferentially select TTDA as the oligothiophene monomer to achieve enhanced charge separation and free carrier accumulation [1].

Donor-Acceptor COFs for Organic Transformations

TTDA serves as the thiophene-based donor building block in vinylene-linked D-A COFs. TTDA-COF achieves 95% sulfide oxidation and 92% phenylboronic acid conversion under visible light, substantially outperforming pyridine-acceptor (TPDA) analogs . The electron-rich terthiophene core amplifies the donor-acceptor effect, enhancing charge transfer and carrier separation efficiency. This scenario is directly supported by the 0.33 eV band gap advantage observed for symmetrical TTDA-derived imines [2], making TTDA the dialdehyde of choice for constructing high-activity photocatalytic COFs.

Narrow-Band-Gap Imines and Conjugated Polymers

The symmetrical bis-aldehyde architecture of TTDA enables the synthesis of C₂-symmetric imines with band gaps approximately 0.33 eV lower than those derived from unsymmetrical monoaldehyde terthiophene [2]. This band gap reduction is directly relevant to organic photovoltaic and OLED applications where broader visible-light absorption is required. TTDA-derived hydrazone hole-transport materials further demonstrate mobility exceeding 10⁻⁵ cm² V⁻¹ s⁻¹ [3], confirming that the terthiophene scaffold supports both optical and charge-transport property tuning.

Fluorescence Sensors and Photophysical Probes

Femtosecond time-resolved studies confirm that symmetric TTDA exhibits a longer excited-state isotropic fluorescence decay time compared to its unsymmetric monoaldehyde counterpart [4]. This predictable and extended excited-state lifetime is critical for designing fluorescence sensors, time-resolved imaging probes, and photoredox catalysts where excited-state longevity directly governs sensitivity and reaction yield. The symmetrical structure of TTDA eliminates the dipole moment asymmetry that accelerates non-radiative decay in the monoaldehyde analog [4].

Application
Selection Property
Validation Focus
Photocatalytic H₂ evolution nanostructures
Symmetry-breaking conformation and charge-transfer trap state formation
Photocatalytic H₂ rate and charge separation efficiency versus BTDA baseline
Donor-acceptor COFs for organic transformations
Electron-rich terthiophene D-A strength and dual-aldehyde symmetry
Sulfide/phenylboronic acid conversion versus pyridine-acceptor COF analog
Narrow-band-gap imines and conjugated polymers
Symmetrical imine band gap reduction (~0.33 eV context)
Optical band gap and charge-transport property tuning in derived materials
Fluorescence sensors and photophysical probes
Extended excited-state lifetime from symmetrical bis-aldehyde structure
Isotropic fluorescence decay time versus unsymmetric monoaldehyde analog
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